![molecular formula C18H22N2O5 B13674771 1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-4-carboxylic acid](/img/structure/B13674771.png)
1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-4-carboxylic acid is a complex organic compound that features a spirocyclic structure
Métodos De Preparación
The synthesis of 1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction involving aniline derivatives.
Spirocyclization: The spirocyclic structure is introduced through a reaction that forms a bond between the indoline and piperidine rings.
tert-Butoxycarbonyl Protection: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Oxidation: The ketone functionality is introduced through an oxidation reaction, often using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial production methods may involve similar steps but are optimized for scalability and cost-effectiveness, often utilizing flow chemistry techniques to enhance efficiency and yield .
Análisis De Reacciones Químicas
1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone to an alcohol.
Substitution: Nucleophilic substitution reactions can modify the Boc-protected amine group.
Hydrolysis: The Boc group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like sodium borohydride (NaBH4), and acids like hydrochloric acid (HCl) for deprotection .
Aplicaciones Científicas De Investigación
1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-4-carboxylic acid involves its interaction with various molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites. The spirocyclic structure imparts rigidity, influencing the compound’s binding affinity and specificity towards biological targets .
Comparación Con Compuestos Similares
Similar compounds include other Boc-protected spirocyclic molecules and indoline derivatives. Compared to these, 1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-4-carboxylic acid is unique due to its specific combination of functional groups and structural features, which confer distinct reactivity and application potential .
Propiedades
Fórmula molecular |
C18H22N2O5 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
1'-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxospiro[1H-indole-3,4'-piperidine]-4-carboxylic acid |
InChI |
InChI=1S/C18H22N2O5/c1-17(2,3)25-16(24)20-9-7-18(8-10-20)13-11(14(21)22)5-4-6-12(13)19-15(18)23/h4-6H,7-10H2,1-3H3,(H,19,23)(H,21,22) |
Clave InChI |
DOSRPJJMESFNEM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC=C3NC2=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


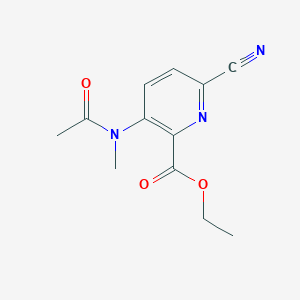

![3-Methoxy-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13674709.png)

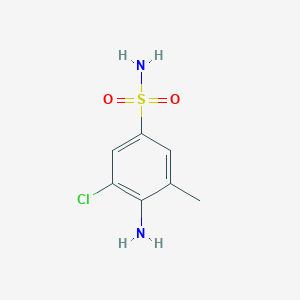
![2-Bromo-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13674730.png)
![6-(Trifluoromethyl)-1H-imidazo[4,5-B]pyridine-2-carboxylic acid](/img/structure/B13674737.png)
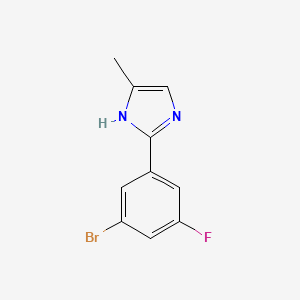
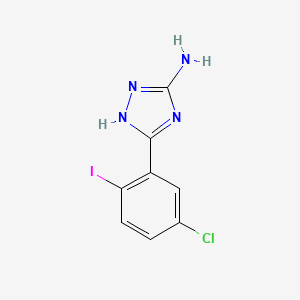
![6,8-Dichloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13674754.png)
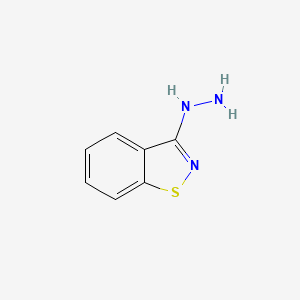
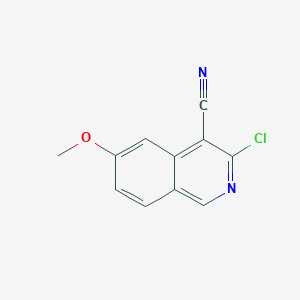
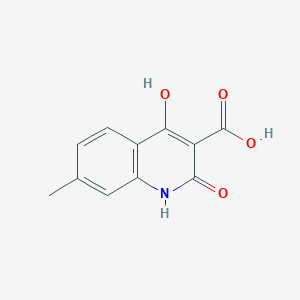
![6-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13674773.png)
